Cas no 2770359-24-3 (2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1))

2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) is a versatile heterocyclic compound featuring a chloromethyl substituent at the 5-position and a methyl group at the 1-position of the pyridinone ring. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The reactive chloromethyl group allows for further functionalization, enabling its use as a key intermediate in the synthesis of more complex molecules. Its well-defined structure and purity ensure consistent performance in nucleophilic substitution and cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive derivatives.
2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) structure
2770359-24-3 structure
Product Name:2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1)
CAS No:2770359-24-3
MF:C7H9Cl2NO
MW:194.058459997177
CID:6406936
PubChem ID:165478921
Update Time:2025-11-04

2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
    • 2770359-24-3
    • EN300-37401798
    • 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1)
    • Inchi: 1S/C7H8ClNO.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4H2,1H3;1H
    • InChI Key: WJEHIGBPQMRRDO-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(=O)N(C)C=1)Cl.Cl

Computed Properties

  • Exact Mass: 193.0061193g/mol
  • Monoisotopic Mass: 193.0061193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų

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Additional information on 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1)

Comprehensive Overview of 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) (CAS No. 2770359-24-3)

2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) (CAS No. 2770359-24-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the pyridinone family, which is known for its versatile applications in medicinal chemistry and material science. The presence of a chloromethyl group and a methyl substituent on the pyridinone ring makes it a valuable intermediate for synthesizing more complex molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing new therapeutic agents and advanced materials.

The chemical structure of 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) features a pyridinone core, a six-membered ring containing nitrogen and a carbonyl group. The 5-(chloromethyl) substitution introduces reactivity that can be exploited in further chemical modifications, while the 1-methyl group enhances stability. The hydrochloride salt form improves solubility, making it easier to handle in various experimental settings. This combination of features makes the compound a promising candidate for applications in drug discovery, agrochemicals, and specialty chemicals.

One of the most frequently asked questions about 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) is its synthesis and purification methods. Researchers often seek optimized protocols to produce high-purity batches of this compound, as impurities can significantly affect downstream applications. Recent advancements in synthetic chemistry have enabled more efficient routes to this molecule, reducing production costs and improving yield. Additionally, the compound's stability under various conditions is a topic of interest, as it impacts storage and handling procedures.

The applications of 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) span multiple industries. In pharmaceuticals, it serves as a key intermediate for developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloromethyl group allows for further functionalization, enabling the creation of targeted drug candidates. In agrochemicals, this compound is explored for its potential in designing novel pesticides and herbicides with improved efficacy and environmental safety. The versatility of 2(1H)-Pyridinone derivatives continues to drive innovation in these fields.

Market trends indicate a growing demand for 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1), particularly in regions with robust pharmaceutical and agrochemical sectors. Companies specializing in fine chemicals and custom synthesis are expanding their portfolios to include this compound, catering to the needs of research institutions and industrial clients. The rise of personalized medicine and sustainable agriculture has further amplified interest in such specialized intermediates, positioning CAS No. 2770359-24-3 as a compound with significant commercial potential.

From a regulatory perspective, 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) is subject to standard safety and handling guidelines applicable to laboratory chemicals. Proper personal protective equipment (PPE) and ventilation are recommended when working with this compound. While it is not classified as a hazardous material under most jurisdictions, adherence to good laboratory practices ensures safe usage. Researchers are advised to consult material safety data sheets (MSDS) for detailed information on toxicity and disposal methods.

In conclusion, 2(1H)-Pyridinone, 5-(chloromethyl)-1-methyl-, hydrochloride (1:1) (CAS No. 2770359-24-3) is a compound of considerable scientific and industrial relevance. Its unique structural features and reactivity profile make it a valuable tool in drug discovery, agrochemical development, and material science. As research progresses, new applications and synthetic methodologies for this compound are likely to emerge, further solidifying its importance in the chemical and pharmaceutical industries. For researchers and manufacturers alike, staying updated on the latest developments related to this molecule is essential for leveraging its full potential.

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